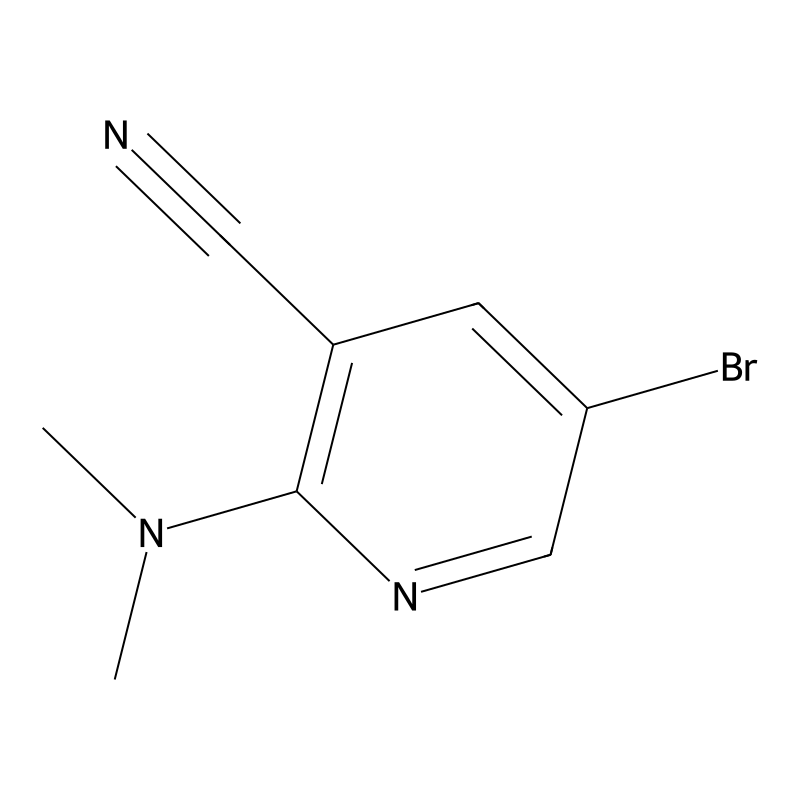

5-Bromo-2-(dimethylamino)nicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Scientific databases like PubChem () do not contain any specific references to its use in research.

- Chemical suppliers focus on providing the compound itself, with no mention of its research applications ().

This lack of information suggests that 5-Bromo-2-(dimethylamino)nicotinonitrile is either a relatively new compound or one that has not been extensively studied yet.

Future Research Directions

While specific research applications are unknown, the structure of 5-Bromo-2-(dimethylamino)nicotinonitrile offers some clues for potential future exploration:

- The presence of a bromine atom and a dimethylamino group suggests possible applications in medicinal chemistry. Bromine can participate in various biological processes, while the dimethylamino group can affect a molecule's interaction with biological targets.

- The nicotinonitrile core structure is found in many biologically active molecules, including vitamin B3 (niacin). This suggests potential for research into its interaction with enzymes or receptors involved in similar pathways.

5-Bromo-2-(dimethylamino)nicotinonitrile is a derivative of nicotinonitrile featuring a bromine atom at the 5-position and a dimethylamino group at the 2-position of the pyridine ring. Its molecular formula is C₇H₈BrN₃, and it possesses a molecular weight of approximately 216.06 g/mol. The compound exhibits characteristics typical of nitriles and amines, which contribute to its reactivity and potential biological activity.

Research indicates that compounds related to nicotinonitriles exhibit a range of biological activities, including antimicrobial and anticancer properties. Specifically, derivatives like 5-bromo-2-(dimethylamino)nicotinonitrile have been studied for their potential as biocides and corrosion inhibitors . The biological mechanisms are often linked to their ability to interact with biological membranes or specific cellular targets.

The synthesis of 5-bromo-2-(dimethylamino)nicotinonitrile can be achieved through several methods:

- Bromination: Starting from 2-(dimethylamino)nicotinonitrile, bromination can be performed using bromine or brominating agents under controlled conditions.

- Nitrile Formation: The nitrile group can be introduced via methods such as dehydration of corresponding carboxylic acids or via nucleophilic substitution on halogenated pyridines .

- Reflux Methods: Refluxing the starting materials in suitable solvents like ethanol or dimethylformamide can facilitate the desired transformations .

5-Bromo-2-(dimethylamino)nicotinonitrile has potential applications in:

- Pharmaceuticals: As a precursor or active ingredient in drug formulations due to its biological activities.

- Agricultural Chemicals: As a biocide or pesticide component.

- Material Science: In corrosion inhibition formulations for metals .

Studies on interaction profiles reveal that 5-bromo-2-(dimethylamino)nicotinonitrile may interact with various biological targets. These interactions can affect enzyme activity or cellular signaling pathways, making it a candidate for further pharmacological exploration . Additionally, its ability to inhibit certain enzymes suggests potential in medicinal chemistry.

Several compounds share structural similarities with 5-bromo-2-(dimethylamino)nicotinonitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 5-Bromonicotinonitrile | 35590-37-5 | 0.78 | Lacks dimethylamino group |

| 6-(Bromomethyl)nicotinonitrile | 156072-86-5 | 0.74 | Bromomethyl substitution at the 6-position |

| 5-Bromo-3-methylpicolinonitrile | 156072-86-5 | 0.74 | Methyl group at the 3-position |

| 2-(5-Bromopyridin-2-yl)acetonitrile | 312325-72-7 | 0.78 | Acetonitrile substituent |

These compounds differ primarily in their substitution patterns and functional groups, which influence their chemical reactivity and biological activity.

Bromination of Dimethylaminonicotinonitrile

The classical approach to synthesizing 5-bromo-2-(dimethylamino)nicotinonitrile involves the direct bromination of the corresponding dimethylaminonicotinonitrile precursor [2]. This method represents a straightforward electrophilic aromatic substitution reaction where bromine or brominating agents are employed under controlled conditions.

The bromination reaction typically utilizes molecular bromine in methanol at temperatures ranging from 0-5°C for 2-3 hours [3]. The reaction mechanism involves the electrophilic attack of bromine on the pyridine ring, with the electron-donating dimethylamino group directing the bromination to the 5-position through resonance stabilization. The reaction can be performed using various brominating agents including bromine, N-bromosuccinimide, or dibromoisocyanuric acid under different solvent systems [4].

Key advantages of this approach include its selectivity and mild reaction conditions. The regioselectivity is typically excellent, with the 5-position being strongly favored due to the activating effect of the dimethylamino group. Yields commonly range from 70-95% depending on the specific conditions employed [2]. The reaction tolerates various functional groups and can be scaled effectively for preparative purposes.

Substitution Reactions on Halogenated Precursors

Nucleophilic substitution reactions represent another classical approach for accessing 5-bromo-2-(dimethylamino)nicotinonitrile derivatives. This methodology involves the treatment of appropriately halogenated pyridine precursors with dimethylamine or its hydrochloride salt under basic conditions [5].

A representative example involves the reaction of 5-bromo-2-chloropyridine with dimethylamine hydrochloride in the presence of potassium carbonate in N,N-dimethylformamide at 90°C for 12 hours [5]. The reaction proceeds through a nucleophilic aromatic substitution mechanism where the dimethylamine acts as the nucleophile, displacing the chloride leaving group at the 2-position. The bromine substituent remains intact throughout the transformation, providing the desired 5-bromo-2-(dimethylamino) substitution pattern.

This approach offers versatility in terms of the starting materials that can be employed. Various halogenated pyridine precursors can be utilized, including those bearing different leaving groups such as chloride, bromide, or tosylate [5]. The reaction conditions can be optimized based on the specific substrate and desired functional group tolerance. Typical yields range from 65-90% with reaction times varying from 4-24 hours depending on the reactivity of the leaving group and the nucleophile employed.

Cyclization Approaches

Cyclization methodologies provide an alternative classical route for constructing the pyridine ring system with the desired substitution pattern. These approaches typically involve the formation of the pyridine ring from acyclic precursors through intramolecular cyclization reactions [6] [7].

The Bohlmann-Rahtz pyridine synthesis represents a well-established cyclization approach that can be adapted for preparing substituted nicotinonitriles [7] [8]. This method involves the reaction of enamines with ethynyl ketones to form aminodienone intermediates, which subsequently undergo cyclodehydration to yield the corresponding pyridines. The reaction typically requires elevated temperatures (80-200°C) or the use of Lewis acid catalysts to promote the cyclization step [7].

Recent developments in cyclization approaches have focused on improving the reaction conditions and expanding the substrate scope. The use of N-iodosuccinimide as a Lewis acid has been shown to promote cyclodehydration at low temperatures under very mild conditions, providing the corresponding pyridines in high yields with total regiocontrol [7]. This represents a significant improvement over traditional methods that required harsh thermal conditions.

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful modern approach for the preparation of pyridine derivatives including 5-bromo-2-(dimethylamino)nicotinonitrile [9] [10] [11]. This technology offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced energy efficiency.

The application of microwave irradiation to pyridine synthesis typically involves the use of sealed reaction vessels that allow for superheating of solvents and reagents [10] [11]. A representative example involves the microwave-assisted synthesis of substituted pyridines through multicomponent reactions, where reaction times can be reduced from hours to minutes while maintaining or improving yields [9] [12].

In the context of nicotinonitrile synthesis, microwave irradiation has been successfully applied to various synthetic transformations including multicomponent condensations, cyclization reactions, and coupling processes [9] [12]. The enhanced reaction rates observed under microwave conditions are attributed to both thermal and non-thermal effects, including selective heating of polar molecules and improved mass transfer [10].

Process optimization studies have demonstrated that microwave-assisted synthesis can achieve yields of 75-95% with reaction times typically ranging from 2-30 minutes [9] [10]. The method is particularly advantageous for reactions involving polar substrates and solvents, where the microwave energy can be efficiently absorbed to promote the desired transformations [10].

Tandem Oxidation/Bohlmann-Rahtz Heteroannulation

The tandem oxidation/Bohlmann-Rahtz heteroannulation represents a sophisticated modern approach for the one-pot synthesis of substituted pyridines [7] [13] [14]. This methodology combines the oxidation of propargylic alcohols with subsequent heteroannulation to construct the pyridine ring system in a single synthetic operation.

The process typically involves the use of oxidizing agents such as barium permanganate or manganese dioxide to convert propargylic alcohols into the corresponding alkynones, which then undergo Bohlmann-Rahtz heteroannulation with appropriate enamine partners [14] [15]. This approach offers significant advantages in terms of atom economy and synthetic efficiency by eliminating the need for separate oxidation and cyclization steps.

Recent developments have focused on expanding the scope of this methodology to include the synthesis of nicotinonitrile derivatives [14] [16]. The use of 3-cyanopyridine-derived chromophores has been successfully achieved through this approach, demonstrating the versatility of the tandem process for accessing complex substituted pyridines [14].

The tandem methodology typically provides yields ranging from 70-90% with reaction times of 1-6 hours [14] [15]. The regioselectivity is generally excellent, with the substitution pattern being determined by the choice of starting materials and reaction conditions. This approach has been particularly successful for the preparation of highly functionalized pyridines that would be difficult to access through traditional synthetic routes.

Copper(I)-Mediated N-Arylation

Copper(I)-mediated N-arylation reactions have become an important tool for the synthesis of 2-arylamino-3-cyanopyridines and related compounds [17] [18] [19]. These transformations, often referred to as Ullmann-type couplings, provide efficient access to substituted pyridines through the formation of carbon-nitrogen bonds.

The development of efficient copper-catalyzed N-arylation protocols has been driven by the need for mild reaction conditions and broad substrate scope [17] [20]. Recent advances have focused on the development of new ligand systems and catalytic conditions that allow for the arylation of challenging substrates including those bearing electron-withdrawing groups such as nitriles [17].

A representative example involves the use of ionic copper(I) complexes such as (1,10-phenanthroline)₂Cu⁺BF₄⁻ as catalysts for the N-arylation of 2-amino-3-cyanopyridines with aryl halides [17]. The reaction typically proceeds under mild conditions (80-150°C) with good to excellent yields (60-85%) and broad functional group tolerance [17].

The mechanism of these transformations involves oxidative addition of the aryl halide to the copper(I) center, followed by coordination of the nitrogen nucleophile and subsequent reductive elimination to form the C-N bond [21]. The choice of ligand and base is crucial for achieving optimal reactivity and selectivity in these transformations [19] [20].

Multicomponent Domino Reaction Approaches

Multicomponent domino reactions represent a powerful strategy for the efficient synthesis of complex pyridine derivatives [22] [23] [24]. These reactions involve the combination of three or more reactants in a single synthetic operation to construct the pyridine ring system with multiple bonds formed in a cascade fashion.

The development of multicomponent approaches has been driven by the principles of green chemistry and the desire to minimize waste and maximize atom economy [22] [23]. A representative example involves the domino synthesis of pentasubstituted pyridines under solvent-free conditions, where five new σ bonds including two C-N bonds are formed in a one-pot operation [22].

Recent advances have focused on the development of metal-free multicomponent reactions that can be performed under mild conditions [23] [24]. These approaches typically involve the use of readily available starting materials such as aldehydes, ketones, and nitrogen-containing compounds to construct the pyridine ring system through a series of condensation and cyclization steps [23].

The multicomponent approach offers several advantages including operational simplicity, reduced waste generation, and the ability to access diverse product libraries through variation of the starting materials [22] [23]. Typical yields range from 68-98% with reaction times of 40-60 minutes under optimized conditions [25] [26].

Green Chemistry Approaches

Solvent-Free Synthesis

Solvent-free synthesis has emerged as a key approach in green chemistry for the preparation of pyridine derivatives [22] [25] [26]. This methodology eliminates the need for organic solvents, thereby reducing environmental impact and simplifying purification procedures.

The application of solvent-free conditions to pyridine synthesis typically involves the use of heterogeneous catalysts or thermal activation to promote the desired transformations [22] [26]. A representative example involves the synthesis of nicotinonitrile derivatives through a four-component reaction under solvent-free conditions at 110-120°C, achieving yields of 68-90% with reaction times of 40-60 minutes [26] [27].

The advantages of solvent-free synthesis include reduced environmental impact, simplified workup procedures, and often improved selectivity due to the absence of competing solvent interactions [22] [26]. The approach is particularly well-suited for reactions involving solid or low-volatility reactants that can be effectively mixed and heated without the need for a solvent medium [22].

Process optimization studies have demonstrated that solvent-free conditions can be successfully applied to various types of pyridine-forming reactions including multicomponent condensations, cyclization reactions, and rearrangement processes [22] [26]. The method is particularly advantageous for large-scale synthesis where solvent recovery and disposal would represent significant cost and environmental concerns [26].

Catalytic Methods

The development of efficient catalytic methods has been central to advancing green chemistry approaches for pyridine synthesis [28] [29] [27]. These methods typically involve the use of recoverable catalysts that can be reused multiple times, thereby reducing waste and improving the overall sustainability of the synthetic process.

Recent advances have focused on the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused [28] [29]. A representative example involves the use of magnetic nanoparticle-supported catalysts for the synthesis of nicotinonitrile derivatives, where the catalyst can be recovered using an external magnet and reused for multiple cycles [25] [29].

The design of hydrogen-bonding catalysts has also emerged as an important approach for promoting pyridine synthesis under mild conditions [28]. These catalysts function through multiple hydrogen-bonding interactions that activate the starting materials and facilitate the desired transformations without the need for harsh reaction conditions [28].

Catalytic methods offer several advantages including improved atom economy, reduced waste generation, and the ability to perform reactions under milder conditions [28] [29]. The recyclability of the catalysts is particularly important for industrial applications where catalyst cost and waste disposal are significant economic factors [29] [27].

Sustainable Reagents and Conditions

The development of sustainable reagents and reaction conditions has become increasingly important in modern synthetic chemistry [30] [31] [32]. This approach involves the use of renewable feedstocks, biodegradable solvents, and environmentally benign reaction conditions to minimize the environmental impact of chemical synthesis.

Recent efforts have focused on the development of bio-based precursors for pyridine synthesis [31] [33]. These approaches typically involve the use of renewable feedstocks such as biomass-derived aldehydes, ketones, and nitrogen-containing compounds as starting materials for pyridine construction [31]. The use of such sustainable feedstocks offers the potential for reducing the dependence on petroleum-based chemical precursors [33].

The development of aqueous reaction conditions represents another important aspect of sustainable synthesis [30]. Water-based organic reactions offer several advantages including reduced toxicity, improved safety, and simplified purification procedures [30]. The enhanced reactivity often observed in aqueous systems is attributed to hydrophobic interactions and the unique properties of water as a reaction medium [30].

Sustainable approaches also involve the use of renewable energy sources such as solar irradiation and biomass-derived heating to power synthetic transformations [32]. These methods represent promising alternatives to traditional energy-intensive synthetic processes and offer the potential for further reducing the environmental impact of chemical synthesis [32].

Scalability and Industrial Production

Batch versus Flow Chemistry Considerations

The choice between batch and flow chemistry represents a critical decision in the development of scalable synthetic processes for 5-bromo-2-(dimethylamino)nicotinonitrile production [34] [35] [36]. Each approach offers distinct advantages and limitations that must be carefully evaluated based on the specific requirements of the synthetic process.

Batch chemistry has traditionally been the preferred approach for pharmaceutical and fine chemical manufacturing due to its operational simplicity and flexibility [34] [35]. The advantages of batch processing include ease of implementation, well-established protocols, and the ability to handle different product requirements within the same equipment [34]. However, batch processes often suffer from poor heat and mass transfer, leading to longer reaction times and potential safety concerns [35].

Flow chemistry offers significant advantages in terms of heat and mass transfer, leading to improved reaction control and often enhanced yields [35] [36]. The continuous nature of flow processing allows for better temperature control, faster mixing, and more precise residence time control [35]. These advantages are particularly important for exothermic reactions and transformations requiring precise temperature control [34].

Recent studies have demonstrated that flow chemistry can achieve superior results for pyridine synthesis, with yields of 80-95% and reaction times of 5-60 minutes compared to 70-90% yields and 6-48 hours for comparable batch processes [37] [38]. The improved performance is attributed to the enhanced heat transfer and mixing characteristics of flow reactors [35].

Optimization for Large-Scale Production

The optimization of synthetic processes for large-scale production requires careful consideration of multiple factors including reaction efficiency, product quality, safety, and economic viability [39] [40] [41]. Process intensification strategies have become increasingly important for improving the competitiveness of chemical manufacturing operations.

Key optimization parameters for large-scale production include reaction yield, selectivity, productivity, and raw material utilization [39] [40]. The development of continuous processes has been shown to offer significant advantages in terms of throughput and product consistency [39] [37]. Process analytical technology and real-time monitoring systems are essential for maintaining optimal reaction conditions and ensuring consistent product quality [37].

The implementation of automated optimization systems has emerged as a powerful tool for process development [39] [37]. These systems can rapidly explore large parameter spaces to identify optimal reaction conditions while minimizing the time and resources required for process development [37]. The use of machine learning algorithms and Bayesian optimization has shown particular promise for accelerating process optimization [37].

Economic considerations play a crucial role in the selection of optimal production methods [40] [41]. The analysis must consider not only the direct costs of raw materials and energy but also the capital investment requirements, operating costs, and environmental compliance expenses [40]. The global pyridine derivatives market, valued at approximately 1.3 billion dollars in 2024 and projected to reach 1.9 billion dollars by 2030, demonstrates the significant economic potential of efficient production methods [40] [41].

Economic and Environmental Impact Analysis

The economic and environmental impact analysis of different synthetic approaches is essential for making informed decisions about production methods [42] [43] [44]. This analysis must consider the full lifecycle of the synthetic process, from raw material acquisition to product disposal.

Economic factors that must be considered include raw material costs, energy consumption, labor requirements, equipment investment, and waste disposal expenses [40] [41]. Traditional batch processes typically have higher labor requirements and energy consumption but lower capital investment compared to continuous flow processes [34] [35]. The economic analysis must also consider the impact of regulatory compliance costs and environmental mitigation measures [43] [44].

Environmental impact assessment involves the evaluation of resource consumption, waste generation, emissions, and potential ecological effects [42] [43]. Flow chemistry processes typically demonstrate superior environmental performance due to reduced solvent requirements, improved atom economy, and lower energy consumption [35] [36]. Solvent-free processes offer additional environmental benefits by eliminating the need for volatile organic compounds [22] [26].

The implementation of life cycle assessment methodologies provides a comprehensive framework for evaluating the environmental impact of different synthetic approaches [42] [43]. This analysis considers the environmental costs associated with raw material production, manufacturing processes, transportation, and end-of-life disposal [43]. The results of such analyses can inform decision-making and identify opportunities for further improvement in sustainability performance [42] [44].